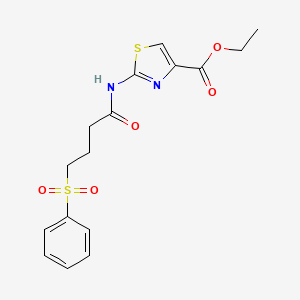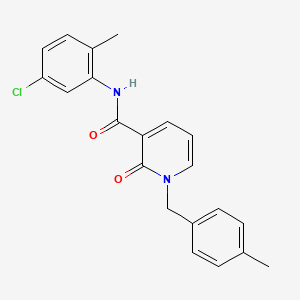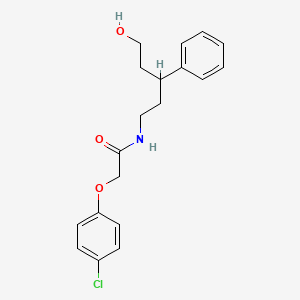
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, commonly referred to as CMPD-1, is a novel small molecule compound that has been studied for its potential therapeutic applications. CMPD-1 is a synthetic molecule that has been developed as a tool compound to study the biological effects of nitric oxide (NO) and its related signaling pathways. CMPD-1 has been found to be a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of NO in the body. Additionally, CMPD-1 has been found to have a variety of pharmacological and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related diphenylcyanamide derivatives, such as 4,4′-dimethoxydiphenylcyanamide, has been achieved through treatment with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea. These reactions highlight the versatility of cyanamide compounds in synthetic chemistry, providing insights into the chemical behavior and reactivity of cyano and methoxy substituted compounds, including 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide (Robinson, 1954).
Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, closely related to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, has shown that these compounds exhibit different optical properties due to their distinct stacking modes. This study provides a foundation for the development of new materials with tunable optical properties for applications in sensors and display technologies (Song et al., 2015).
Applications in Supramolecular Chemistry
Selective methoxy ether cleavage followed by acylation of dimethoxyphenols, which are structurally related to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, has been explored. This reaction provides access to ortho-acylated catechols, crucial intermediates in supramolecular chemistry, and the synthesis of natural products, highlighting the compound's relevance in creating complex organic molecules (Adogla et al., 2012).
Photophysical Studies
Investigations into the photophysical properties of substituted 1,2-diarylethenes, including compounds with structural similarities to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, have revealed insights into their absorption and fluorescence properties. These studies are critical for the design of optical materials with specific light-absorbing and emitting characteristics, which can be used in photovoltaics and organic light-emitting diodes (Singh & Kanvah, 2001).
Antitumor Agents
Research on 3,5-disubstituted 2-amino thiophene derivatives, structurally related to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide, has identified compounds with significant antiproliferative activity against a wide panel of cancer cell lines. These findings demonstrate the potential of such compounds in the development of new antitumor agents, offering a promising avenue for cancer therapy (Romagnoli et al., 2014).
Eigenschaften
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-7-5-15(6-8-16)21-19(22)14(12-20)10-13-4-9-17(24-2)18(11-13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZIVGHFLFRXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2596781.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)
![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2596786.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)

![3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2596794.png)
![3-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2596797.png)


![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)